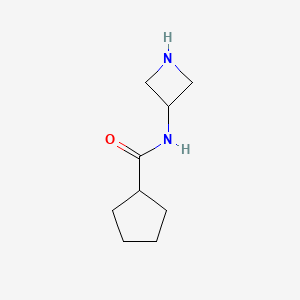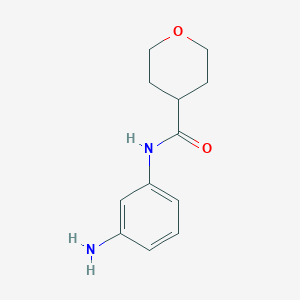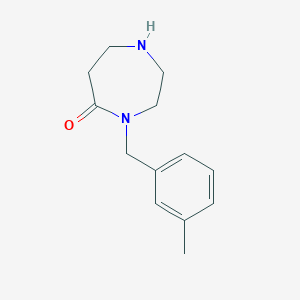
5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩-3-甲酸甲酯
描述
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray crystallography . The structures are often solved by direct methods and refined by the full-matrix least-squares procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 383.9±27.0 °C and a density of 1.12 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
化学合成和晶体结构分析
5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩-3-甲酸甲酯及其相关化合物因其合成和结构特征而被广泛研究。Huang 等人 (2021) 的一项研究证明了苯环硼酸酯中间体的合成,并通过各种光谱方法和 X 射线衍射证实了它们的结构。使用密度泛函理论 (DFT) 分析了这些化合物的分子结构,结果与从 X 射线衍射获得的晶体结构一致。该研究还探索了分子静电势和前沿分子轨道,揭示了化合物的物理化学性质 (Huang 等人,2021).
振动特性和 DFT 研究
Wu 等人 (2021) 对振动特性和分子结构进行了进一步的研究。他们合成了涉及二氧杂硼环-2-基的化合物,并通过光谱和 X 射线衍射对其进行了表征。DFT 计算用于光谱数据、几何参数和其他性质的比较分析。这项研究提供了对这些化合物的振动吸收带和电子结构的见解 (Wu 等人,2021).
在聚合物和材料科学中的应用
这些化合物的应用延伸到聚合物和材料科学。例如,Takagi 和 Yamakawa (2013) 的一项研究探索了使用 Pd 催化的硼化合成芳烃,突出了这些化合物在开发新材料中的潜力。该方法显示出有效性,尤其是在具有磺酰基的芳基溴化物的硼化中 (Takagi 和 Yamakawa,2013).
荧光和光相关性质
这些化合物的荧光性质和光相关应用也已得到研究。Naka 等人 (2013) 合成了一个含有二噻吩单元的 H 形分子,并研究了它的吸收和荧光性质。该研究有助于理解电子结构和在基于荧光的技术中的潜在应用 (Naka 等人,2013).
安全和危害
作用机制
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, often interact with proteins and enzymes in the body, potentially altering their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as intermediates in organic chemistry . They can participate in various reactions, such as coupling reactions, which could potentially affect various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of this compound . .
属性
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-18-9)10(14)15-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFOCNXPSJTTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694659 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate | |
CAS RN |
1040281-86-4 | |
| Record name | 3-Thiophenecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)

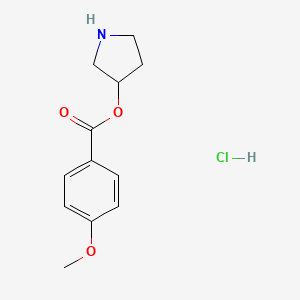
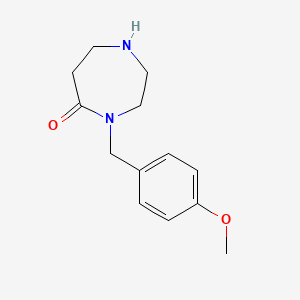
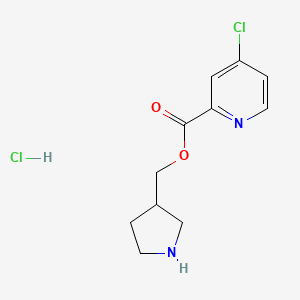
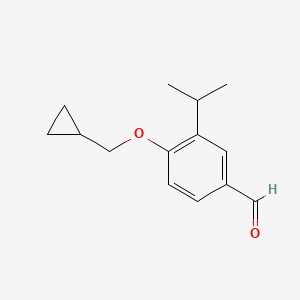
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
